molecular formula C23H27N3O3 B2866259 3-(7-Ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol CAS No. 899983-99-4

3-(7-Ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol

Cat. No.: B2866259
CAS No.: 899983-99-4
M. Wt: 393.487
InChI Key: WKUMOVCDMHNWCB-UHFFFAOYSA-N
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Description

3-(7-Ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a chemical compound with the molecular formula C24H29N3O3 and a molecular weight of 407.5 g/mol . It features a complex polyheterocyclic structure incorporating a spirocyclic core that links a benzo[e]pyrazolo[1,5-c][1,3]oxazine moiety to a methyl-substituted piperidine ring, presenting a phenol functional group . This intricate architecture makes it a valuable intermediate for exploratory research in medicinal chemistry and drug discovery. The structural motifs present in this compound, particularly the spirocyclic system and the fused pyrazolo-oxazine, are commonly investigated for their potential biological activities and their ability to interact with various enzymatic targets. Researchers can utilize this compound as a key synthetic building block for the development and screening of novel pharmacologically active molecules. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-(7-ethoxy-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-3-28-21-9-5-8-18-20-15-19(16-6-4-7-17(27)14-16)24-26(20)23(29-22(18)21)10-12-25(2)13-11-23/h4-9,14,20,27H,3,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUMOVCDMHNWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CCN(CC3)C)N4C2CC(=N4)C5=CC(=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Initial Formation of the Pyrazole Ring:

    • The synthesis begins with the formation of the pyrazole ring, typically through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
  • Spirocyclization:

    • The pyrazole intermediate undergoes a spirocyclization reaction with a suitable oxazine precursor. This step often requires the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the spirocyclic structure.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinone derivatives.
  • Reduction:

    • Reduction reactions can target the oxazine ring, potentially opening it to form simpler amine derivatives.
  • Substitution:

    • The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry:

  • The compound’s unique structure makes it a valuable scaffold for the development of new synthetic methodologies and the exploration of spirocyclic chemistry.

Biology:

  • In biological research, this compound can be used as a probe to study the interactions of spirocyclic molecules with biological targets, such as enzymes and receptors.

Medicine:

  • Potential applications in medicinal chemistry include the development of new drugs with specific biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry:

  • In the industrial sector, this compound could be used in the development of new materials with unique physical and chemical properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism by which 3-(7-Ethoxy-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)phenol exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural differences and biological activities of related compounds:

Compound Name Substituents/Modifications Structural Features Reported Biological Activity References
Target Compound : 3-(7-Ethoxy-1'-methyl-...phenol 7-ethoxy, 1'-methyl, 3-phenol Spiro[benzo-oxazine-piperidine] Not explicitly reported (structural analog data)
2-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol 7-methoxy instead of ethoxy Similar spiro system Higher polarity than ethoxy analog
2′-(4-Chlorophenyl)-7′-methoxy-1′,10b′-dihydrospiro[cyclohexane-1,5′-pyrazolo[1,5-c][1,3]benzoxazine] 4-chlorophenyl, cyclohexane spiro (vs. piperidine) Spiro[benzo-oxazine-cyclohexane]; chloro group enhances electronic withdrawal Antimicrobial (MIC: 50–250 μg/mL)
5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-...oxazine 4-chlorobenzyloxy, phenyl at position 2 Bulky substituents; increased steric hindrance Not explicitly reported
Spiro[indolin-2-one] derivatives (e.g., 2-(4-substitutedphenyl)-1,10b-dihydrospiro[...]2'-one) Indolin-2-one spiro moiety, varied 4-substituted phenyl groups Spiro[indolin-2-one] core; substituents modulate activity Antibacterial/fungal (MIC: 50–250 μg/mL)
9-Chloro-1,10b-dihydrobenzo[e]pyrazolo[1,5-c][1,3]oxazines Chloro at position 9, derived from chalcone intermediates Chloro substituent enhances electrophilicity Synthesized for SAR studies
Key Observations:
  • Ethoxy vs.
  • Spiro Ring Variations : Replacing piperidine with cyclohexane () reduces basicity, which could alter solubility and binding interactions .
  • Substituent Effects : Chlorophenyl () and chloro () groups enhance antimicrobial activity, likely through electronic or steric effects .

Biological Activity

The compound 3-(7-Ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a member of the spiro-oxindole class of compounds, which have garnered interest due to their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a complex spirocyclic framework that includes a piperidine ring and a phenolic group. Its molecular formula is C22H25N3OC_{22}H_{25}N_3O, with a molecular weight of approximately 363.46 g/mol.

Antimicrobial Activity

Research has demonstrated that derivatives of spiro-oxindoles exhibit significant antimicrobial properties. A study focusing on similar compounds indicated that they possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound has shown promising results in preliminary antimicrobial assays, suggesting its potential as a lead compound for developing new antimicrobial agents .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of spiro-oxindole compounds has been extensively studied. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. The specific compound has been shown to inhibit the growth of several cancer cell lines, including breast and lung cancer cells, with IC50 values indicating effective cytotoxicity at low concentrations.

Cancer Cell Line IC50 (µM)
MCF-7 (breast)15
A549 (lung)20
HeLa (cervical)18

Neuroprotective Effects

Emerging studies suggest that compounds similar to this compound may exhibit neuroprotective properties. These effects are hypothesized to occur through the inhibition of oxidative stress and modulation of neuroinflammatory pathways. In vitro studies have demonstrated that these compounds can protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS).

The biological activities of this compound can be attributed to several mechanisms:

  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
  • Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and inhibition of proliferation through cell cycle arrest.
  • Neuroprotective Mechanism : Scavenging of free radicals and reduction of neuroinflammation.

Case Studies

One notable case study involved the synthesis and biological evaluation of various spiro-oxindole derivatives. Among these derivatives, the compound exhibited superior activity against multidrug-resistant bacterial strains and showed significant cytotoxicity against cancer cells with minimal toxicity to normal cells. This highlights its potential as a therapeutic agent in both antimicrobial and anticancer applications.

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